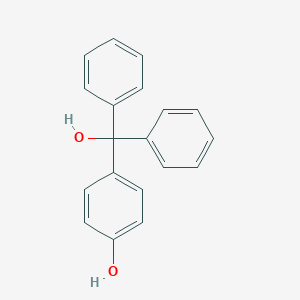
(4-Hydroxyphenyl)diphenylmethanol
説明
(4-Hydroxyphenyl)diphenylmethanol is a compound that is structurally related to several other diphenylmethanol derivatives. It is characterized by the presence of a hydroxyl group attached to the phenyl ring, which can participate in hydrogen bonding and influence the physical and chemical properties of the compound. The compound's relevance extends to various fields, including organic synthesis and material science, due to its potential applications as a monomer or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as (4-ethenylphenyl)diphenyl methanol, has been improved to provide a straightforward method for obtaining these monomers. These compounds are then used in the preparation of functionalized polystyrene resins, which are valuable in solid-phase organic synthesis . The synthesis of (4-Hydroxyphenyl)diphenylmethanol itself is not detailed in the provided papers, but the methodologies for similar compounds suggest that it could be synthesized through analogous routes involving direct functionalization of the phenyl ring or through a multi-step synthetic pathway.
Molecular Structure Analysis
The molecular structure of (4-Hydroxyphenyl)diphenylmethanol and its derivatives is characterized by the presence of hydrogen bonds. For instance, (4-Methoxyphenyl)diphenylmethanol forms centrosymmetric tetramers in the crystal structure, with a specific pattern of hydrogen bonds . Similarly, diphenyl(4-pyridyl)methanol forms chains in the solid state through O-H...N hydrogen bonds . These interactions are crucial for the stability and packing of the molecules in the solid state, and they can significantly influence the material's properties.
Chemical Reactions Analysis
The dehydration of (p-Hydroxyphenyl) diphenylmethanol in the solid state to form diphenylquinomethane is an example of a chemical reaction that this compound can undergo . The ability to undergo such transformations is important for the compound's utility in synthetic chemistry, as it can lead to the formation of new structures with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Hydroxyphenyl)diphenylmethanol are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which can affect the compound's melting point, solubility, and crystalline structure. The papers provided do not detail the specific properties of (4-Hydroxyphenyl)diphenylmethanol, but studies on similar compounds show that hydrogen bonding plays a significant role in their physical characteristics . For example, different diphenylmethanols can form monomeric, dimeric, trimeric, tetrameric, or even hexameric structures in the solid state due to hydrogen bonding .
科学的研究の応用
(4-Hydroxyphenyl)diphenylmethanol undergoes dehydration to di-phenylquinomethane in both solution and solid states. The crystal structure of this compound and its related molecules have been studied for insights into hydrogen bonding and molecular arrangements (Lewis et al., 1976).
It has been used in the synthesis of polymers and resin materials. An improved synthesis method for (4-ethenylphenyl)diphenyl methanol was developed for preparing trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti et al., 2000).
(4-Hydroxyphenyl)diphenylmethanol is also used in the field of asymmetric synthesis and catalysis. A study on a 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate evaluated its application as a catalyst in the asymmetric reduction of ketones (Thvedt et al., 2011).
The compound's reactivity and interactions in supercritical alcohols have been examined, highlighting its potential in chemical transformations and synthesis processes (Nakagawa et al., 2003).
Another study explored the mechanism of diphenylmethanol oxidation, a compound structurally related to (4-Hydroxyphenyl)diphenylmethanol, providing insights into its chemical behavior and potential applications in various oxidative processes (Menachery et al., 2018).
Safety And Hazards
特性
IUPAC Name |
4-[hydroxy(diphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRHBKKYVWAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294656 | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)diphenylmethanol | |
CAS RN |
15658-11-4 | |
| Record name | 15658-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



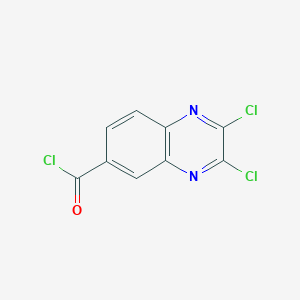
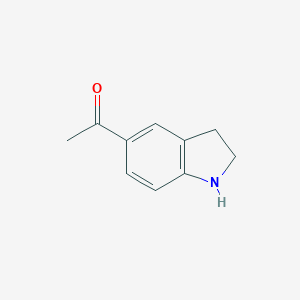
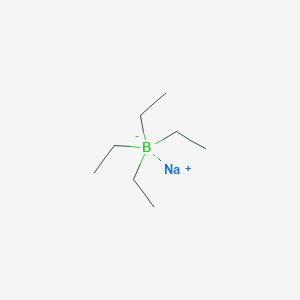
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
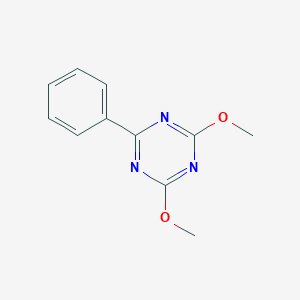

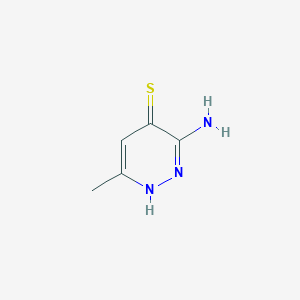
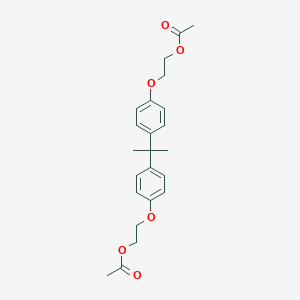
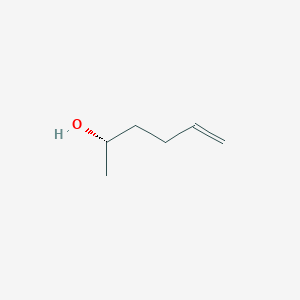

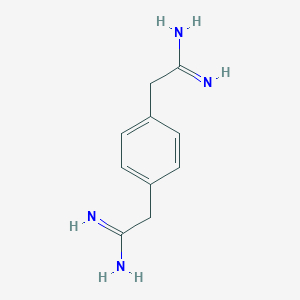
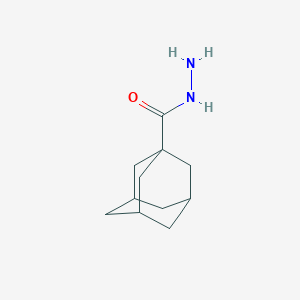
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
